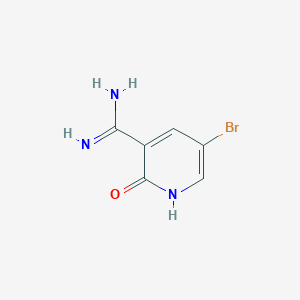

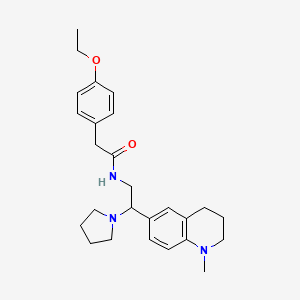

![molecular formula C28H15N3O5 B2499747 4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 866142-86-1](/img/structure/B2499747.png)

4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile" is a heterocyclic compound that appears to be related to the indeno[1,2-b]pyridine class of compounds. These compounds are known for their interesting chemical properties and potential applications in various fields, including medicinal chemistry.

Synthesis Analysis

The synthesis of indeno[1,2-b]pyridine derivatives can be achieved through various methods. For instance, the reaction of heptalenecarbaldehydes or aromatic aldehydes with 3-(dicyanomethylidene)-indan-1-one in the presence of secondary amines yields 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles. These can be further dehydrogenated to form the corresponding indeno[2,1-c]pyridine-4-carbonitriles . Another method involves the reaction of 3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one) with 2-cyanoethanethio-amide to afford related heterocyclic compounds . Additionally, a green synthesis approach using ionic liquid catalyzed by malononitrile has been reported for the synthesis of 1-Aryl-9H-indeno[2,1-c]pyridine-4-carbonitrile derivatives .

Molecular Structure Analysis

The molecular structure of indeno[1,2-b]pyridine derivatives has been studied using various analytical techniques. X-ray crystal-structure analyses have verified the structures of some indeno[2,1-c]pyridine-4-carbonitriles . The inherent merocyanine system of these compounds results in characteristic absorption bands in their UV/VIS spectra . The molecular structure of nitro derivatives of related compounds, such as 1,4-benzodioxino[2,3-b]pyridine, has also been characterized, revealing the dihedral angles between planes of outer rings and the rotation of nitro groups with respect to the pyridine and benzene ring planes .

Chemical Reactions Analysis

The indeno[1,2-b]pyridine derivatives undergo various chemical reactions. For example, the dehydrogenation of dihydro forms can be achieved using KMnO4 in acetone or chloranil in a 'one-pot' reaction . The synthetic potential of these compounds has been explored through their reactions with active-hydrogen containing compounds to synthesize novel derivatives . The electrophilic nitration of related compounds has been studied, leading to the formation of nitro derivatives with different substitution patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of indeno[1,2-b]pyridine derivatives are influenced by their molecular structure. The UV/VIS spectra of these compounds exhibit broad absorption bands due to the merocyanine system, with the longest-wavelength absorption maximum at around 380 nm. The dehydrogenated compounds exhibit blue-green fluorescence with emission bands at around 460 and 480 nm . The crystal structure analysis of nitro derivatives provides insight into the spatial arrangement of the molecules and the orientation of the nitro groups .

科学的研究の応用

Synthesis and Applications in Anticancer Research

4-(1,3-Benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile, due to its complex structure, has been a subject of interest in the synthesis of novel heterocyclic compounds. Abdel-fattah and Elsayed (2009) explored its potential in creating anti-cancer heterocyclic compounds, emphasizing its versatility in synthesizing a variety of derivatives with potential therapeutic applications (Abdel-fattah & Elsayed, 2009).

Spectroscopic and Structural Analysis

Research by Cetina et al. (2010) focused on the spectroscopic analysis of pyridine derivatives related to this compound. Their work involved studying the structural features of these compounds, providing essential insights into their chemical characteristics and potential applications in various fields (Cetina, Tranfić, Sviben, & Jukić, 2010).

Antimicrobial and Antioxidant Properties

Investigations into the antimicrobial and antioxidant properties of derivatives of this compound have been conducted. For instance, the work by Salem et al. (2015) and (2016) demonstrated the antioxidant activity of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, a class to which our compound of interest belongs (Salem, Farhat, Errayes, & Madkour, 2015); (Salem & Errayes, 2016).

Novel Synthesis Techniques

Researchers like Wang et al. (2008) have developed innovative methods for synthesizing derivatives of this compound, illustrating the evolving techniques in chemical synthesis and the potential for creating diverse and functionally significant molecules (Wang, Wu, Li, Yao, & Tu, 2008).

Potential in Drug Discovery and Development

The compound and its derivatives have shown promise in drug discovery, particularly in the development of inhibitors for various diseases. For instance, the study by Tao et al. (2007) identified potent inhibitors for checkpoint kinase 1 (Chk1), a key enzyme in cancer cell proliferation, using derivatives of indeno[1,2-c]pyrazole, which is structurally related to our compound of interest (Tao, Li, Tong, Stewart, Chen, Bui, Merta, Park, Kovar, Zhang, Sham, Rosenberg, Sowin, & Lin, 2007).

特性

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H15N3O5/c29-14-21-22(11-7-16-5-9-18(10-6-16)31(33)34)30-27-19-3-1-2-4-20(19)28(32)26(27)25(21)17-8-12-23-24(13-17)36-15-35-23/h1-13H,15H2/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGURPBDDXUOIMJ-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)C=CC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)/C=C/C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2499664.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2499668.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2499669.png)

![6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2499672.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2499674.png)

![4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2499678.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2499680.png)

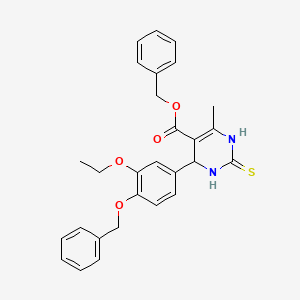

![4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2499681.png)